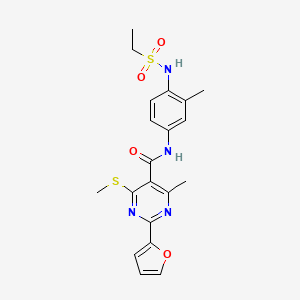![molecular formula C11H5Cl4NO2S B2508333 2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 477852-66-7](/img/structure/B2508333.png)
2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone is a complex organic molecule that may have potential applications in pharmaceuticals or as an intermediate in chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for the analysis of this compound.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including the formation of rings and the introduction of functional groups. The first paper discusses the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, which are structurally related to the target compound due to the presence of a thiophene and a pyrrole moiety. The synthesis is achieved through a [3 + 2] cycloaddition reaction, which could be a useful strategy for constructing the pyrrole ring in the target compound . Although the exact synthesis of the target compound is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical properties and biological activities. X-ray diffraction studies mentioned in the first paper provide conformational insights into the hexahydro-2H-thieno[2,3-c]pyrrole derivatives . Such studies could be applied to the target compound to determine its 3D structure, which is important for understanding its reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular framework. The target compound contains several reactive sites, including the thiophene ring and the pyrrole moiety. The first paper's focus on the reactivity of the hexahydro-2H-thieno[2,3-c]pyrrole scaffold suggests that the target compound may also exhibit unique reactivity patterns that could be exploited in synthetic chemistry or drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The second paper describes the characterization of a different compound using techniques like GC-MS, IR, 1H NMR, and 13C NMR . These analytical methods are essential for confirming the identity and purity of the synthesized compounds and could be employed to analyze the physical and chemical properties of the target compound.
Applications De Recherche Scientifique
Synthesis Methods
A study by Kalantari et al. (2006) explored a practical route for the synthesis of phosphorus compounds containing trichloromethyl groups, using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone as a key intermediate. This method simplified the preparation of various phosphorus compounds, indicating the chemical's utility in synthesizing complex molecules (Kalantari, Islami, Hassani, & Saidi, 2006).
Antifungal Properties
The antifungal activities of thienyl and 1H-pyrrolyl derivatives were investigated by Santo et al. (1997). Their research involved the synthesis of compounds where 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone derivatives exhibited notable antifungal effects, especially against Candida albicans and Cryptococcus neoformans (Santo, Costi, Artico, Massa, Musiu, Scintu, Putzolu, & Colla, 1997).
Crystal and Molecular Structure
A 2022 study by Domagała et al. focused on the crystal and molecular structure of carbonyl 2-substituted pyrroles, including derivatives of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This study provided insights into the hydrogen bonding and crystal structures of such compounds, which is crucial for understanding their physical properties and potential applications (Domagała, Dubis, Wojtulewski, Zabel, & Pfitzner, 2022).
Application in Dye Synthesis
In 2013, Ho and Yao synthesized novel chalcone dyes incorporating thieno[2,3-d]pyrimidine-based chromophores. One of the steps in this synthesis involved the use of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. These dyes were applied to polyester fibers, demonstrating the chemical's utility in the development of new materials and colors (Ho & Yao, 2013).
Role in Supramolecular Chemistry
Yin and Li's research in 2006 highlighted the role of pyrrole-2-carboxylates, derived from 2-trichloroacetylpyrrole, in crystal engineering. The study discovered a novel supramolecular synthon, suggesting potential applications in designing new crystal structures and materials (Yin & Li, 2006).
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trichloro-1-[4-(3-chlorothiophene-2-carbonyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl4NO2S/c12-6-1-2-19-9(6)8(17)5-3-7(16-4-5)10(18)11(13,14)15/h1-4,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMNPXRMXCJWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
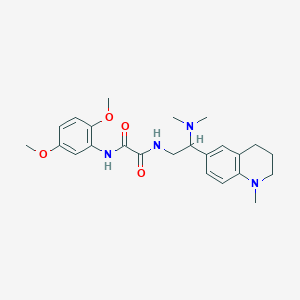
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
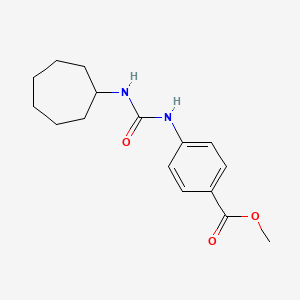
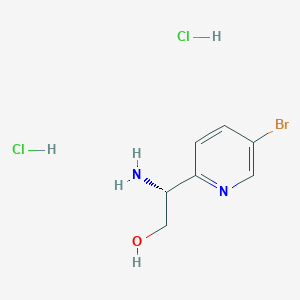
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)
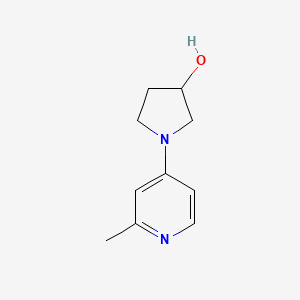
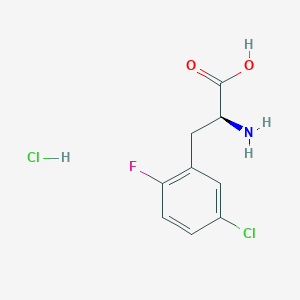
![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)
![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)
